
N'-(1H-Indol-3-ylmethylene)hexadecanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1H-Indol-3-ylmethylene)hexadecanohydrazide is a chemical compound with the molecular formula C25H39N3OThis compound is notable for its indole moiety, a structure commonly found in many biologically active molecules, including neurotransmitters and plant hormones .
Preparation Methods
The synthesis of N’-(1H-Indol-3-ylmethylene)hexadecanohydrazide typically involves the condensation reaction between hexadecanohydrazide and indole-3-carboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
N’-(1H-Indol-3-ylmethylene)hexadecanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Scientific Research Applications
N’-(1H-Indol-3-ylmethylene)hexadecanohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s indole moiety makes it a candidate for studying interactions with biological receptors.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(1H-Indol-3-ylmethylene)hexadecanohydrazide involves its interaction with various molecular targets, primarily through the indole moiety. This interaction can modulate biological pathways, potentially affecting neurotransmitter systems or enzyme activities. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N’-(1H-Indol-3-ylmethylene)hexadecanohydrazide can be compared with other indole-based hydrazides, such as:
N’-(1H-Indol-3-ylmethylene)octadecanohydrazide: Similar in structure but with a longer alkyl chain.
N’-(1H-Indol-3-ylmethylene)nicotinohydrazide: Contains a nicotinic acid moiety instead of a hexadecanoic acid moiety.
N’-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide: Contains additional methoxy groups on the benzene ring.
These compounds share similar chemical properties but differ in their specific applications and biological activities.
Properties
CAS No. |
881402-80-8 |
|---|---|
Molecular Formula |
C25H39N3O |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]hexadecanamide |
InChI |
InChI=1S/C25H39N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-25(29)28-27-21-22-20-26-24-18-16-15-17-23(22)24/h15-18,20-21,26H,2-14,19H2,1H3,(H,28,29)/b27-21+ |
InChI Key |
IYLSLFLLKZBIQF-SZXQPVLSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CNC2=CC=CC=C21 |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


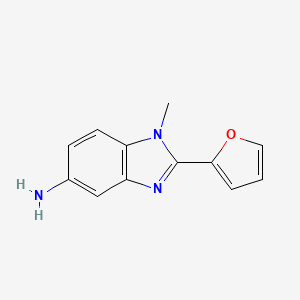
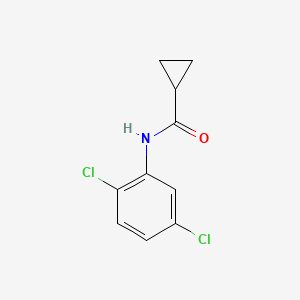
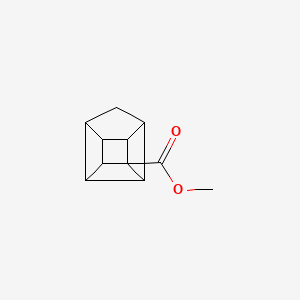

![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide](/img/structure/B11938229.png)
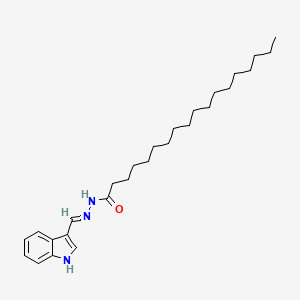

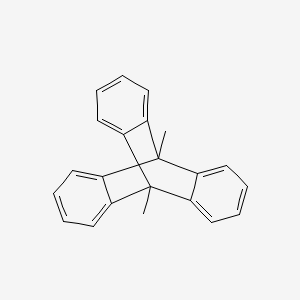
![[(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B11938260.png)

![2-(2-chlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11938268.png)
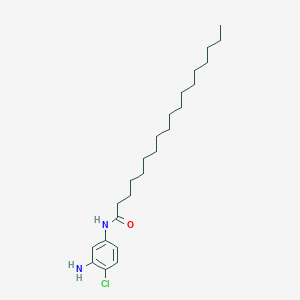

![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11938280.png)
